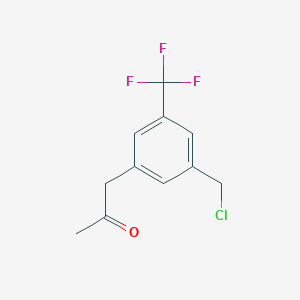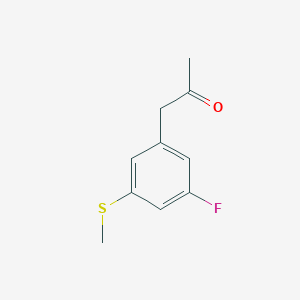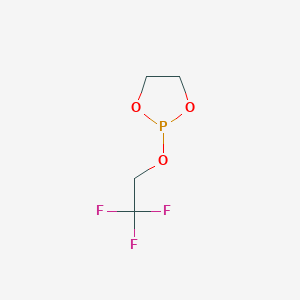
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is a chemical compound with the molecular formula C4H6F3O4P. It is known for its unique structure, which includes a cyclic phosphate group and a trifluoroethoxy substituent. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- can be synthesized through the reaction of 2,2,2-trifluoroethanol with ethylene glycol in the presence of a suitable catalyst. The reaction typically involves the formation of a cyclic phosphate intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Applications De Recherche Scientifique
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- involves its ability to form stable complexes with various substrates. The cyclic phosphate group can participate in ring-opening polymerization, while the trifluoroethoxy group enhances the compound’s stability and reactivity. This dual functionality allows the compound to interact with multiple molecular targets and pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2,2-Trifluoroethyl Carbonate: Another compound with a trifluoroethoxy group, used in similar applications.
2-Hydroxy-1,3,2-dioxaphospholane 2-oxide: A related compound with a hydroxyl group instead of a trifluoroethoxy group.
Uniqueness
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is unique due to its combination of a cyclic phosphate group and a trifluoroethoxy substituent. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
89307-26-6 |
|---|---|
Formule moléculaire |
C4H6F3O3P |
Poids moléculaire |
190.06 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H6F3O3P/c5-4(6,7)3-10-11-8-1-2-9-11/h1-3H2 |
Clé InChI |
RCACIHFKCWUGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


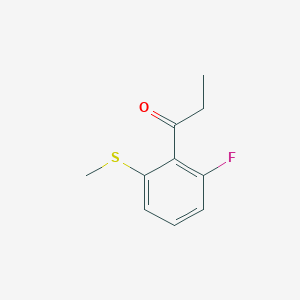
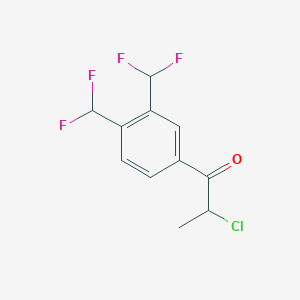
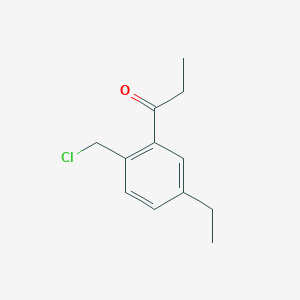
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
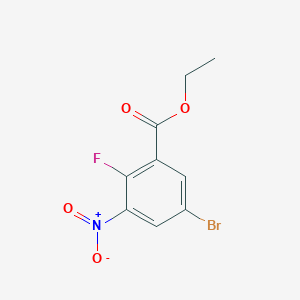

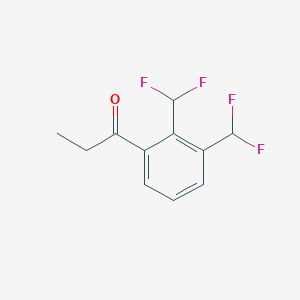
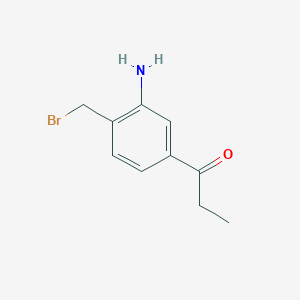

![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
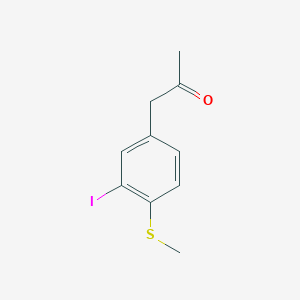
![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
